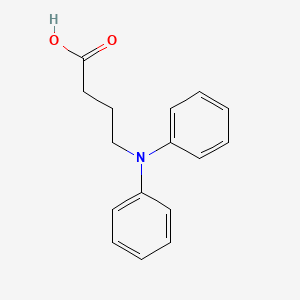

4-(Diphenylamino)butanoic acid

Descripción general

Descripción

4-(Diphenylamino)butanoic acid is a research chemical with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 4-(Diphenylamino)butanoic acid consists of a butanoic acid chain with a diphenylamino group attached to the fourth carbon . The diphenylamino group consists of two phenyl rings attached to an amino group .Aplicaciones Científicas De Investigación

1. Photorefractive Response and Real-Time Holographic Application

- Summary of Application : A photorefractive (PR) composite based on poly(4-(diphenylamino)benzyl acrylate) (PDAA) was used for real-time holographic applications .

- Methods of Application : The PR performance was investigated at three different wavelengths (532, 561, 594nm), and an optimized operating wavelength of 532nm was obtained . The PDAA composite had high sensitivity at 532nm with a maximum diffraction efficiency of 480%, which was achieved at an applied electric field of 40Vlm1 .

- Results or Outcomes : A clear and updatable hologram of an object was successfully reconstructed in real time, even at a low applied electric field of 25Vlm1 .

2. Neuroprotective Effects

- Summary of Application : 4-Phenylbutyric acid (4-PBA), a derivative of 4-(Diphenylamino)butanoic acid, shows potential as a candidate drug for the treatment of neurodegenerative diseases .

- Methods of Application : The main actions of chemical chaperones like 4-PBA are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

- Results or Outcomes : The review suggests that 4-PBA and its derivatives could be viable therapeutic agents against neurodegenerative diseases .

3. Optoelectronic Applications

- Summary of Application : A substance based on DPA and BTD, OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole), has been studied for its application in OLEDs .

- Methods of Application : Theoretical studies were conducted on the optical and electronic properties and electron transfer ability of OMC-M .

- Results or Outcomes : The studies proved good ambipolarity of OMC-M and its potential application in OLEDs .

4. Antibiotic Evaluation

- Summary of Application : A compound, (E)-4-(3-(diphenylamino)phenyl)-1-(4’-hydroxyphenyl)-2-methylbut-3-en-1-one, derived from 4-(Diphenylamino)butanoic acid, has been studied for its potential as an antibiotic .

- Methods of Application : The compound was synthesized and its binding affinity was analyzed through docking studies .

- Results or Outcomes : The compound showed a better binding affinity of -11.2 kcal/mol, which is higher than the remaining compounds and the control drugs (fluconazole and ciproflaxacin) .

Propiedades

IUPAC Name |

4-(N-phenylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylamino)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387297.png)

![4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387298.png)

![4-[7-Methyl-4-oxo-2-phenyl-3-(1H-pyrrol-1-yl)-2,4-dihydro-5H-pyrazolo[3,4-d]pyridazin-5-yl]butanoic acid](/img/structure/B1387301.png)

![3-[6-[(Diethylamino)sulfonyl]-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B1387305.png)

![3-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387307.png)

![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)

![(1S)-1-{3-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B1387314.png)